Opposing Postsynaptic Dopamine D2 Receptor Activity: (R)-Rotigotine as Antagonist vs. (S)-Rotigotine as Agonist
In a direct head-to-head in vivo evaluation, (-)-N-0437 [(S)-rotigotine] induced dose-dependent stereotypy and contralateral rotation in 6-hydroxydopamine-lesioned rats, consistent with postsynaptic dopamine D2 receptor agonism. In contrast, (+)-N-0437 [(R)-rotigotine] at identical doses (1 and 10 μmol/kg, i.p.) displayed virtually no activity in either postsynaptic model [1]. In vitro [³H]acetylcholine release studies confirmed that (-)-N-0437 acts as a postsynaptic dopamine agonist, while (+)-N-0437 functions as a weak antagonist at these receptors [1]. This functional dichotomy means that (R)-rotigotine cannot substitute for (S)-rotigotine in any assay dependent on postsynaptic D2 agonism.
| Evidence Dimension | Postsynaptic D2 receptor activity (stereotypy induction) |
|---|---|
| Target Compound Data | (R)-rotigotine: no stereotypy at 1 or 10 μmol/kg i.p. |
| Comparator Or Baseline | (S)-rotigotine: dose-dependent stereotypy induction |
| Quantified Difference | Qualitative functional switch from agonist to antagonist; (R)-rotigotine shows zero agonist activity at doses where (S)-rotigotine is fully active. |
| Conditions | In vivo rat model; stereotypy scoring and 6-OHDA-lesion rotation; in vitro [³H]acetylcholine release from striatal slices. |
Why This Matters
Procurement of (R)-rotigotine is mandatory for studies requiring selective presynaptic D2 autoreceptor activation or postsynaptic D2 receptor blockade without confounding agonism.
- [1] Van der Weide J, De Vries JB, Tepper PG, Krause DN, Horn AS. The enantiomers of the D-2 dopamine receptor agonist N-0437 discriminate between pre- and postsynaptic dopamine receptors. Eur J Pharmacol. 1988;147(2):249-258. doi:10.1016/0014-2999(88)90309-3. View Source
